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Compound of Interest

Compound Name: Streptozocin

Cat. No.: B7790348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Streptozotocin (STZ) sensitivity across various

animal species commonly used in diabetes research. The information presented is supported

by experimental data to aid in model selection and experimental design.

Streptozotocin is a naturally occurring chemical that is particularly toxic to the insulin-producing

beta cells of the pancreas.[1] This specific toxicity allows for the induction of diabetes in animal

models, which is crucial for studying the disease and developing new therapies.[1] However,

the sensitivity to STZ varies significantly among different species, and even between strains of

the same species.[2] Understanding these differences is paramount for successful and

reproducible experimental outcomes.

Mechanism of Action of Streptozotocin
Streptozotocin's selective toxicity to pancreatic β-cells is primarily due to its structural similarity

to glucose, which allows it to be transported into these cells by the Glucose Transporter 2

(GLUT2).[3][4] Once inside the cell, STZ's nitrosourea moiety becomes active and induces cell

death through several mechanisms:

DNA Alkylation: STZ is a potent DNA alkylating agent. This damage to the DNA triggers a

cellular repair mechanism involving the enzyme poly(ADP-ribose) polymerase (PARP).
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NAD+ Depletion: Overactivation of PARP depletes the intracellular stores of NAD+, an

essential molecule for cellular metabolism and energy production. This ultimately leads to

cell death.

Oxidative Stress: The metabolism of STZ generates reactive oxygen species (ROS) and

nitric oxide (NO), leading to oxidative stress and further cellular damage.

The expression levels of GLUT2 in pancreatic β-cells are a key determinant of a species'

sensitivity to STZ. Species with high levels of GLUT2 expression in their β-cells are generally

more susceptible to the diabetogenic effects of STZ.
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Caption: Mechanism of Streptozotocin (STZ) induced β-cell toxicity.

Cross-Species Comparison of STZ Sensitivity
The following tables summarize the diabetogenic doses and toxicological data for STZ in

various species. It is important to note that these values can be influenced by factors such as

age, sex, strain, and route of administration.

Rodents
Mice and rats are the most commonly used species for STZ-induced diabetes models.

However, significant variability exists.
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Species
Strain/Vend
or

Diabetogeni
c Dose
(Single
Dose)

Diabetogeni
c Dose
(Multiple
Low Dose)

Key
Toxicities

References

Mouse Nude (CRL) 240 mg/kg Not specified

Lower

mortality and

weight loss

Nude

(TAC/JAX)

160-200

mg/kg
Not specified

Higher

mortality and

weight loss

C57BL/6J ~200 mg/kg
40-50 mg/kg

for 5 days

Nephrotoxicit

y,

Hepatotoxicit

y

Rat
Sprague-

Dawley
42-65 mg/kg

20 mg/kg for

5 days

Nephrotoxicit

y,

Hepatotoxicit

y

Wistar 40-65 mg/kg Not specified

Nephrotoxicit

y,

Hepatotoxicit

y

Larger Animals
The use of STZ in larger animals is less common and often requires higher doses or

combination therapies.
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Species Diabetogenic Dose Key Toxicities References

Dog
20 mg/kg (with

Alloxan)

Renal and hepatic

injury at higher doses

Pig 150-200 mg/kg
Low sensitivity,

potential for recovery

Rabbit
65 mg/kg (often

ineffective)

Transient

hyperglycemia

followed by severe

hypoglycemia

Non-human Primate

(Old World)
45-55 mg/kg Renal toxicity

Non-human Primate

(New World)
Highly Resistant

Severe renal and liver

toxicity at high doses

Human Highly Resistant
Not used for diabetes

induction

Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols

for inducing diabetes in mice and rats.

Protocol 1: High-Dose STZ Induction in Mice
This protocol is designed to induce a rapid onset of hyperglycemia.

Materials:

Streptozotocin (STZ)

0.1 M Sodium Citrate Buffer, pH 4.5 (chilled)

Syringes and needles (27-30G)

Glucose meter and test strips
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10% sucrose water

Procedure:

Fast mice for 4-6 hours prior to STZ injection.

Immediately before use, dissolve STZ in cold sodium citrate buffer to a final concentration of

10-20 mg/mL. Protect the solution from light.

Inject the STZ solution intraperitoneally (IP) at a dose of 150-200 mg/kg body weight.

Administer an equivalent volume of citrate buffer to control animals.

After injection, replace the drinking water with 10% sucrose water for 24-48 hours to prevent

severe hypoglycemia.

Monitor blood glucose levels 48-72 hours post-injection and then periodically. Diabetes is

typically confirmed at blood glucose levels >250 mg/dL.

Protocol 2: Multiple Low-Dose STZ Induction in Mice
This protocol induces a more gradual onset of hyperglycemia and is often used to model

autoimmune-mediated diabetes.

Materials:

Same as Protocol 1.

Procedure:

Follow steps 1 and 2 from Protocol 1, preparing the STZ solution fresh each day.

Inject STZ IP at a dose of 40-50 mg/kg body weight for five consecutive days.

Administer an equivalent volume of citrate buffer to control animals for five consecutive days.

Monitor blood glucose levels starting 3-5 days after the final injection and then weekly.
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Protocol 3: STZ Induction in Rats
This protocol is for inducing type 1 diabetes in rats.

Materials:

Same as Protocol 1.

Procedure:

Fast rats for 6-8 hours prior to STZ injection.

Immediately before use, dissolve STZ in cold sodium citrate buffer to a final concentration of

10-20 mg/mL. Protect the solution from light.

Inject the STZ solution intravenously (IV) or intraperitoneally (IP) at a dose of 50-65 mg/kg

body weight.

Administer an equivalent volume of citrate buffer to control animals.

Provide 10% sucrose water for 24-48 hours post-injection.

Monitor blood glucose levels 48-72 hours post-injection. Diabetes is typically confirmed at

blood glucose levels >250 mg/dL.

Experimental Workflow for STZ-Induced Diabetes
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Caption: General workflow for inducing diabetes using Streptozotocin.
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The Role of GLUT2 Expression in STZ Sensitivity
The sensitivity of pancreatic β-cells to STZ is strongly correlated with the expression level of

the GLUT2 glucose transporter.
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Caption: Correlation between GLUT2 expression and STZ sensitivity.

Rodents and Old World primates, which have high levels of GLUT2 in their pancreatic β-cells,

are highly sensitive to STZ. In contrast, humans, New World primates, and pigs have

significantly lower levels of GLUT2 expression in their β-cells, rendering them more resistant to

the diabetogenic effects of STZ. In humans, GLUT1 and GLUT3 are the predominant glucose

transporters in β-cells.

Conclusion
The selection of an appropriate animal model is a critical step in diabetes research. This guide

highlights the significant inter-species and even inter-strain variations in sensitivity to

Streptozotocin. Rodents, particularly mice and rats, remain the most common and well-

characterized models, though careful consideration of strain is necessary. For larger animal

models, the lower sensitivity to STZ, often linked to lower GLUT2 expression, necessitates

higher doses or alternative induction methods. Researchers should carefully consider these

factors to ensure the ethical and effective use of animals in their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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